molecular formula C23H23N3O B11139733 3-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

3-(4-methyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B11139733
M. Wt: 357.4 g/mol
InChI Key: QQPKRBGLJJHAEA-UHFFFAOYSA-N
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Description

3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE is a complex organic compound that features both indole and pyridoindole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a typical setup .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce various indoline derivatives .

Scientific Research Applications

3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-(4-METHYL-1H-INDOL-1-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-methylindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C23H23N3O/c1-16-5-4-8-22-17(16)9-12-25(22)14-11-23(27)26-13-10-21-19(15-26)18-6-2-3-7-20(18)24-21/h2-9,12,24H,10-11,13-15H2,1H3

InChI Key

QQPKRBGLJJHAEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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